(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one
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Overview
Description
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives This compound is characterized by the presence of a benzylhydrazono group and a nitro group attached to the indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one typically involves the condensation of 5-nitroindolin-2-one with benzylhydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzylhydrazono group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of benzylhydrazono derivatives.
Scientific Research Applications
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of (Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and benzylhydrazono moiety play crucial roles in its reactivity and biological activity. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Benzoyl-2-benzylhydrazine: This compound shares the benzylhydrazine moiety but differs in the presence of a benzoyl group instead of the indolin-2-one core.
2-(2-benzylhydrazono)-1,2-diphenylethan-1-one: Similar in having a benzylhydrazono group, but with a different core structure.
Uniqueness
(Z)-3-(2-benzylhydrazono)-5-nitroindolin-2-one is unique due to the combination of the indolin-2-one core with the benzylhydrazono and nitro groups
Properties
IUPAC Name |
3-(benzyldiazenyl)-5-nitro-1H-indol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15-14(18-16-9-10-4-2-1-3-5-10)12-8-11(19(21)22)6-7-13(12)17-15/h1-8,17,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYTVOWMYDHEBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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